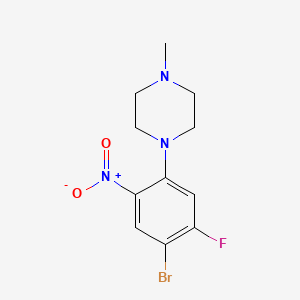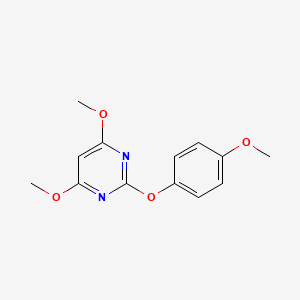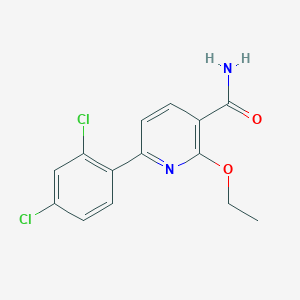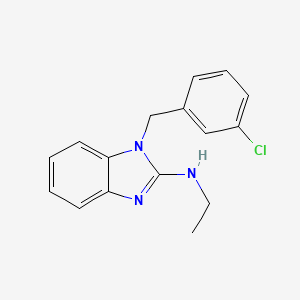![molecular formula C30H40O4 B3038612 8,8,13,17-Tetramethyl-16-[1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one CAS No. 87164-31-6](/img/structure/B3038612.png)
8,8,13,17-Tetramethyl-16-[1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one
Overview
Description
The description of a compound usually includes its IUPAC name, common name, and structural formula. It may also include the type of compound (e.g., organic, inorganic, polymer, etc.) and its role or use (e.g., medication, industrial chemical, etc.).
Synthesis Analysis
This involves understanding how the compound is made. This could involve a series of chemical reactions, with specific reagents and conditions.Molecular Structure Analysis
This involves looking at the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This involves understanding the reactions that the compound can undergo. This could include reactions where the compound is a reactant or a product.Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, reactivity, and stability.Scientific Research Applications
Structural and Chemical Analysis
The compound has been part of studies focusing on the synthesis and structural characterization of various complex chemical entities. For instance, studies have reported on the synthesis, characterization, and biological investigation of metal complexes involving N-heterocyclic ligands similar to the compound . These complexes have been noted for their thermal stability and potential bioactivity, including antimicrobial, antimycobacterial, and cytotoxic activities (K. G. et al., 2021). Additionally, the crystal structure of related compounds, highlighting features like carbon macrocyclic structures, trisubstituted furan rings, and γ-lactone rings, has been elucidated to understand the molecular geometry and potential interactions (I. Rodríguez-Escudero et al., 2011).
Biological and Medicinal Research
The compound's framework has been explored in medicinal chemistry, focusing on its biological activities. Research has been conducted to synthesize and evaluate the antimicrobial activity of compounds with similar structures against various bacteria and fungi. These studies not only provide insights into the compound's potential therapeutic uses but also contribute to understanding the structure-activity relationship, which is crucial for drug design and development (M. Youssef et al., 2011).
Safety And Hazards
This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact.
Future Directions
This could involve potential new uses for the compound, or new methods for synthesizing it more efficiently or sustainably.
properties
IUPAC Name |
8,8,13,17-tetramethyl-16-[1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40O4/c1-18-7-11-25(33-27(18)32)19(2)22-14-16-30(6)24-10-9-23-20(8-12-26(31)34-28(23,3)4)17-21(24)13-15-29(22,30)5/h7-8,12,17,19,22-23,25H,9-11,13-16H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNOAOVMGNCSPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC4=C3CCC5C(=C4)C=CC(=O)OC5(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8,8,13,17-Tetramethyl-16-[1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine](/img/structure/B3038532.png)

![1-[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B3038537.png)

![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B3038541.png)

![5-[[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3038543.png)
![dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]malonate](/img/structure/B3038544.png)
![2,5-dimethyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B3038545.png)

![3-Bromo-8-chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B3038548.png)
![2-[(E)-3-pyridinylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B3038549.png)
![9-(2-bromophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B3038550.png)
![1-[3-(dimethylamino)propyl]-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine](/img/structure/B3038551.png)